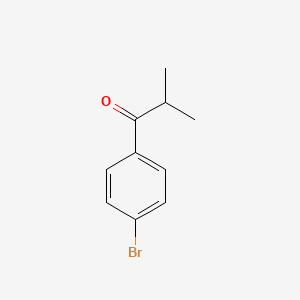

1-(4-Bromophenyl)-2-methylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFLKZHWZXWOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567852 | |

| Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49660-93-7 | |

| Record name | 1-(4-Bromophenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49660-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromophenyl)-2-methylpropan-1-one CAS number

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-methylpropan-1-one CAS Number: 49660-93-7

Introduction

This compound, identified by the CAS Number 49660-93-7, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a brominated phenyl ring attached to an isobutyryl group, presents a unique combination of reactivity and stability. The presence of the bromine atom provides a crucial reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This makes the compound a valuable building block for constructing more complex molecular architectures. For professionals in drug discovery, such "handles" are instrumental for the systematic exploration of a molecule's structure-activity relationship (SAR).[3][4] This guide provides an in-depth examination of its properties, synthesis, and potential applications, grounded in established chemical principles and methodologies.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is the foundation of its reliable use in research and development. The identity and purity of this compound are unequivocally established through a combination of its physical properties and spectroscopic data.

Physical and Chemical Properties

The compound is typically a colorless to light yellow, clear liquid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 49660-93-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.1 g/mol | [1] |

| Melting Point | 18 °C (lit.) | [1] |

| Boiling Point | 87 °C / 3 mmHg (lit.) | [1][2] |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Spectroscopic Data for Structural Validation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data presented here is consistent with the assigned structure of this compound.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum shows two characteristic peaks of equal intensity at m/z = 226 and 228. This isotopic pattern is the definitive signature of a molecule containing a single bromine atom ([M]+ and [M+2]+), confirming the presence and stoichiometry of bromine.[1]

-

¹H Nuclear Magnetic Resonance (NMR): (400 MHz, CDCl₃)

-

δ 7.81 (d, J = 8.6Hz, 2H): These two protons are on the aromatic ring, ortho to the electron-withdrawing carbonyl group, causing them to be deshielded (shifted downfield).

-

δ 7.59 (d, J = 8.6Hz, 2H): These two protons are meta to the carbonyl group and ortho to the bromine atom.

-

δ 3.49 (sept, J = 6.8Hz, 1H): This signal corresponds to the single proton on the carbon adjacent to the carbonyl, split into a septet by the six equivalent protons of the two methyl groups.

-

δ 1.20 (d, J = 6.8Hz, 6H): This signal represents the six protons of the two equivalent methyl groups, split into a doublet by the adjacent single proton.[1]

-

-

¹³C Nuclear Magnetic Resonance (NMR): (100MHz, CDCl₃)

-

δ 203.3: Carbonyl carbon (C=O).

-

δ 135.0, 132.0, 129.9, 127.9: Aromatic carbons.

-

δ 35.5: Methine carbon (-CH).

-

δ 19.1: Methyl carbons (-CH₃).[1]

-

Synthesis Methodologies: A Scientist's Perspective

The choice of a synthetic route is dictated by factors such as starting material availability, scalability, yield, and safety. For this compound, two primary, logical pathways are presented: the industry-standard Friedel-Crafts acylation and the oxidation of a corresponding alcohol precursor.

Method A: Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and is the most direct and logical approach for synthesizing this target molecule from bulk starting materials.[5][6]

Causality and Experimental Choice: This electrophilic aromatic substitution involves reacting bromobenzene with isobutyryl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is essential as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[6][7] The acylium ion is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom is an ortho-, para-director; however, due to the steric hindrance of the bulky isobutyryl group, the para-substituted product, this compound, is heavily favored. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing polyacylation, and the acylium ion does not undergo rearrangement.[6]

Caption: Friedel-Crafts Acylation pathway for synthesis.

Step-by-Step Protocol (Illustrative):

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet (vented to a scrubber), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent like dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Reagent Addition: Add bromobenzene (1.0 eq) to the flask. Subsequently, add isobutyryl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The dropwise addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Workup: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure liquid product.

Method B: Oxidation of 1-(4-Bromophenyl)-2-methylpropan-1-ol

This method is an excellent alternative, particularly if the corresponding secondary alcohol is readily available or synthesized first (e.g., via Grignard reaction).

Causality and Experimental Choice: This protocol utilizes Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without over-oxidation to carboxylic acids.[1] The reaction is typically performed in an inert solvent like dichloromethane. The inclusion of molecular sieves or ammonium acetate acts as a buffer to prevent the reaction medium from becoming too acidic, which could otherwise lead to side reactions.[1] This demonstrates a self-validating system where the reagents are chosen to ensure a specific and clean transformation.

Caption: Experimental workflow for alcohol oxidation.

Step-by-Step Protocol (Literature-Derived): [1]

-

Setup: To a suspension of 1-(4-bromophenyl)-2-methylpropan-1-ol (1.0 eq, 60 mmol), ammonium acetate (3.0 eq, 178 mmol), and 4Å molecular sieves (30 g) in dichloromethane (500 mL), cool the mixture to 0 °C.

-

Oxidant Addition: Add Pyridinium Chlorochromate (PCC) (1.5 eq, 89 mmol) in batches to control the reaction temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Filtration: Upon completion, filter the mixture through a pad of diatomaceous earth (Celite) and wash the pad thoroughly with dichloromethane. This step is crucial for removing the chromium byproducts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography using dichloromethane as the eluent to afford the final product as a light yellow oil (94% yield).[1]

Strategic Role in Drug Discovery and Development

While not a drug itself, this compound is a "privileged scaffold" — a molecular framework that is amenable to chemical modification to generate diverse libraries of compounds for biological screening.[3]

The Bromine Atom as a Synthetic Linchpin: The true value for a medicinal chemist lies in the C-Br bond. This site is primed for a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that are fundamental to modern drug synthesis.[8] By replacing the bromine atom with different aryl, heteroaryl, or alkyl groups, researchers can systematically modify the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles (ADME). For instance, the core structure could be elaborated to target enzymes like kinases or polymerases, where aromatic interactions are key to binding.[3][9]

Caption: Logical workflow for drug discovery using the title compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on available safety data, this compound should be handled with care.

-

Hazard Identification: The compound is classified as causing skin irritation.[2] GHS Hazard statements include H315 (Causes skin irritation).[2]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is more than just a chemical with a CAS number; it is a potent tool for chemical innovation. Its well-defined physicochemical properties, confirmed by robust spectroscopic data, make it a reliable starting material. The straightforward and high-yielding synthesis routes, particularly the Friedel-Crafts acylation, allow for its efficient production. For researchers in drug development, its true potential is realized through the strategic use of its brominated handle, opening the door to a vast chemical space for the discovery of novel therapeutics. This guide provides the core technical knowledge necessary to handle, synthesize, and strategically deploy this valuable chemical intermediate with scientific integrity and safety.

References

-

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. StuDocu. [Link]

-

2-Bromo-1-(4-methylphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]

-

Show how you would use the Friedel–Crafts acylation, Clemmensen r... Pearson+. [Link]

-

Benzene reacts with isobutyryl chloride in the presence of AlCl3 to form... Filo. [Link]

-

Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

-

Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... MDPI. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives... ResearchGate. [Link]

-

Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound CAS#: 49660-93-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. researchgate.net [researchgate.net]

- 9. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2-methylpropan-1-one, also known as 4'-bromoisobutyrophenone, is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring attached to an isobutyryl group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification methods, formulation, and storage. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by experimental data and established scientific principles.

Molecular and Chemical Identity

The fundamental identity of a compound is rooted in its molecular structure and chemical formula. This compound is characterized by the presence of a carbonyl group, a brominated aromatic ring, and an isopropyl substituent.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4'-Bromoisobutyrophenone, 4-Bromophenyl isopropyl ketone, 1-Bromo-4-(2-methylpropanoyl)benzene | [1] |

| CAS Number | 49660-93-7 | [2] |

| Molecular Formula | C10H11BrO | [2] |

| Molecular Weight | 227.1 g/mol | [2] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various laboratory and industrial settings. These properties are summarized in the table below.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Light yellow oil | [2] |

| Physical State | Solid or liquid at/near room temperature | [2] |

| Melting Point | 18 °C (lit.) | [2] |

| Boiling Point | 87 °C at 3 mmHg (lit.) | [2] |

| Density (Predicted) | 1.331 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.5550 to 1.5590 | [2] |

| Solubility | Soluble in dichloromethane. Expected to be soluble in other common organic solvents such as acetone, ethyl acetate, and toluene. Sparingly soluble in water. | [2] |

Due to its melting point of 18°C, this compound can exist as either a low-melting solid or a liquid, depending on the ambient temperature of the laboratory.[2] This is a critical consideration for handling and storage.

The solubility of ketones is dictated by the polarity of the carbonyl group and the overall size of the molecule. While the carbonyl group can act as a hydrogen bond acceptor with protic solvents, the large, nonpolar aromatic and alkyl portions of this compound suggest its solubility will be highest in organic solvents of moderate to low polarity. It has been used with dichloromethane as an eluent in column chromatography.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of organic compounds. The following data has been reported for this compound.

Table 3: Spectral Data

| Technique | Data | Source |

| Mass Spectrometry (GC-MS) | m/z = 226 (100%, [M]+, C10H11BrO), 228 (100%, [M+2]+, C10H11BrO) | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (2H, d, J = 8.6Hz), 7.59 (2H, d, J = 8.6Hz ), 3.49 (1H, sept, J = 6.8Hz), 1.20 (6H, d, J = 6.8Hz) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 203.3, 135.0, 142.7, 132.0, 129.9, 127.9, 35.5, 19.1 | [2] |

The mass spectrum clearly shows the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units. The ¹H NMR spectrum displays the expected signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the aromatic and aliphatic carbons.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound verification and for establishing purity. The following are detailed protocols for determining the melting and boiling points of this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range. For a compound like this compound with a low melting point, careful technique is required.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is a finely crushed powder. If the sample is liquid at room temperature, it should be cooled to induce solidification before crushing.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

-

Pack the sample into the sealed end of the capillary tube to a height of 2-3 mm by gently tapping the tube.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a heating block and a variable temperature control.

-

Insert the capillary tube containing the sample into the apparatus.

-

-

Measurement:

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 18°C.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

A narrow melting range (0.5-1°C) is indicative of high purity.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination at Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure, determination at a reduced pressure is necessary to prevent decomposition.

Protocol: Micro-Boiling Point Determination under Reduced Pressure

-

Apparatus Setup:

-

Place a small amount (0.1-0.2 mL) of the liquid sample into a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Attach the test tube to a thermometer.

-

Place the assembly in a heating bath (e.g., a Thiele tube or an oil bath).

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 3 mmHg).

-

Begin heating the bath slowly and with constant stirring.

-

Observe the capillary tube. A stream of bubbles will emerge as the dissolved air is expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record this temperature and the corresponding pressure.

-

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Classification:

-

Hazard Statements: While a specific GHS classification was not found in some databases, related compounds suggest it may cause skin and eye irritation.[1][3]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][3]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin and eyes.[1]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from incompatible materials.[1]

-

Recommended storage is at room temperature, sealed in a dry environment.[2]

Crystallography and Polymorphism

While no specific crystal structure data for this compound was found in the searched literature, the study of polymorphism in substituted acetophenones is an active area of research. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties such as melting point, solubility, and bioavailability. For example, studies on other substituted acetophenones have revealed the existence of different polymorphs with distinct crystal packing and intermolecular interactions.[4][5][6] The potential for polymorphism in this compound should be considered in drug development, as different polymorphs may have different therapeutic efficacies. Further research, including single-crystal X-ray diffraction, would be necessary to fully characterize the solid-state properties of this compound.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its key physical properties, including its molecular and chemical identity, physicochemical characteristics, and spectral data. Standardized protocols for the experimental determination of its melting and boiling points have been presented to aid researchers in its characterization. Furthermore, essential information regarding its safe handling, storage, and potential for polymorphism has been discussed. A comprehensive understanding of these properties is crucial for the successful application of this compound in research and development endeavors.

References

-

Scholars' Mine. (2025, January 1). A New Paradigm for the Supramolecular Structure of Laterally Offset Diarenes: Polymorphs II of Para-Substituted Acetophenone Azines. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2024, November 19). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. PubChem. Retrieved from [Link]

-

MDPI. (2021, May 22). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 20). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved from [Link]

Sources

Technical Guide to the Physicochemical Characterization of 1-(4-Bromophenyl)-2-methylpropan-1-one

A Senior Application Scientist's Field-Proven Insights into Melting Point Determination and its Implications for Material Purity and Synthetic Chemistry

Introduction: Beyond a Simple Value

1-(4-Bromophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone, serves as a crucial intermediate in various organic synthesis pathways. Its molecular architecture, featuring a brominated phenyl ring attached to an isopropyl ketone moiety, makes it a versatile building block for more complex molecules in pharmaceutical and agrochemical research.

The melting point of a crystalline solid is one of its most fundamental and revealing physical properties. For researchers and drug development professionals, it is far more than a mere number; it is a critical indicator of identity, a sensitive gauge of purity, and a key parameter for quality control. An accurately determined melting point provides immediate, albeit preliminary, validation of a synthetic outcome. Conversely, a depressed or broadened melting range often signals the presence of impurities, necessitating further purification.

This guide moves beyond simply stating the known melting point of this compound. As a Senior Application Scientist, my objective is to provide a deeper understanding of the causality behind its determination, the factors that influence its value, and the rigorous experimental protocols required to generate trustworthy and reproducible data.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound provides the foundational context for its handling and analysis.

| Property | Value | Source(s) |

| CAS Number | 49660-93-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.10 g/mol | [2] |

| Melting Point | 18 °C | [1][2] |

| Boiling Point | 87 °C at 3 mmHg | [1][2] |

| Appearance | Light yellow oil (at room temperature) | [1] |

Note: The reported melting point of 18°C indicates that this compound is a low-melting solid, often appearing as an oil or semi-solid at standard ambient temperatures (20-25°C).

Synthesis Context: The Origin of Impurities

To appreciate the nuances of melting point analysis, one must first understand the compound's synthetic origin. A common and efficient route to this compound is the oxidation of its corresponding secondary alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol. This reaction, typically employing an oxidizing agent like Pyridinium Chlorochromate (PCC), is illustrative.[1]

The purity of the final product, and thus its melting point, is directly dependent on the successful execution and workup of this synthesis. Potential impurities include:

-

Unreacted Starting Material: Residual 1-(4-bromophenyl)-2-methylpropan-1-ol.

-

Oxidizing Agent Residues: Chromium salts from the PCC reagent.

-

Solvent: Dichloromethane or other solvents used during the reaction and purification.

These impurities will disrupt the crystal lattice of the solid, leading to a lower and broader melting range—a classic example of melting point depression.

Caption: Logical workflow for melting point analysis using Differential Scanning Calorimetry (DSC).

Comparative Analysis with Structural Analogs

Analyzing the melting points of structurally related molecules provides valuable insight into how subtle changes in molecular structure affect intermolecular forces and, consequently, the energy required for phase transition.

| Compound | Structure | Melting Point (°C) | Key Structural Difference |

| This compound | 4-Br-Ph-CO-CH(CH₃)₂ | 18 | Reference Compound |

| 1-(4-Bromophenyl)propan-1-one | 4-Br-Ph-CO-CH₂CH₃ | 46 | Isopropyl group replaced by ethyl group. [3] |

| 2-Bromo-4'-methylpropiophenone | 2-Br-4-Me-Ph-CO-CH₂CH₃ | 75-77 | Isomeric: Bromine at position 2, methyl at position 4. [4][5] |

| 1-(4-Hydroxyphenyl)-1-butanone | 4-OH-Ph-CO-(CH₂)₂CH₃ | 92-96 | Bromine replaced by hydroxyl; different alkyl chain. [6] |

The higher melting point of 1-(4-Bromophenyl)propan-1-one compared to the target compound can be attributed to more efficient crystal packing with the less bulky ethyl group. The significantly higher melting point of 1-(4-Hydroxyphenyl)-1-butanone is readily explained by the presence of the hydroxyl group, which allows for strong intermolecular hydrogen bonding, requiring substantially more energy to break the crystal lattice.

Conclusion

The melting point of this compound is authoritatively cited as 18 °C. [1][2]Due to its low value, it may exist as an oil or semi-solid at ambient laboratory temperatures. This technical guide has established that the accurate and reliable determination of this value is not a trivial exercise. It demands an understanding of the compound's synthetic history, a meticulous experimental approach using calibrated instrumentation like a capillary apparatus or DSC, and an appreciation for the influence of impurities and molecular structure. For the research scientist, the melting point remains a powerful, first-line analytical tool for validating synthetic success and ensuring the quality of materials destined for further development.

References

-

1-(4-bromophenyl)propan-1-one - Stenutz. [Link]

Sources

1-(4-Bromophenyl)-2-methylpropan-1-one solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)-2-methylpropan-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties and how they dictate its behavior in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, present a predictive analysis of its solubility profile, and provide a robust, field-tested experimental protocol for empirical determination. This guide emphasizes the causality behind experimental design, ensuring a blend of theoretical knowledge and practical application.

Introduction: Understanding the Solute

This compound (CAS No: 49660-93-7) is an aromatic ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of approximately 227.1 g/mol .[1] Its structure features a para-substituted bromophenyl ring linked to an isobutyryl group. This unique combination of a bulky, non-polar aromatic ring, a polar carbonyl functional group, and a branched alkyl chain dictates its interactions with various solvent environments.

Physicochemical properties include:

The molecule's utility as a synthetic intermediate necessitates a thorough understanding of its solubility to facilitate reaction setup, purification processes (such as recrystallization or column chromatography), and product isolation.[3]

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5][6][7] To predict the solubility of this compound, we must first analyze its molecular structure in the context of polarity and potential intermolecular interactions.

Molecular Polarity Analysis:

-

Bromophenyl Group: This large aromatic portion is predominantly non-polar and will primarily engage in London dispersion forces with solvent molecules.

-

Carbonyl Group (C=O): The ketone functional group introduces significant polarity due to the difference in electronegativity between carbon and oxygen, creating a dipole moment. This allows for dipole-dipole interactions with polar solvent molecules.

-

Isopropyl Group: This branched alkyl chain is non-polar and contributes to the overall hydrophobic character of the molecule.

The molecule lacks hydrogen bond donor capabilities but can act as a hydrogen bond acceptor at the carbonyl oxygen. Overall, this compound is a compound of low to moderate polarity . The substantial non-polar surface area from the bromophenyl and isopropyl groups suggests that its solubility will be highest in solvents that are themselves non-polar or moderately polar.[8][9]

Factors Influencing Solubility:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][10] This is because the additional kinetic energy helps overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.[10]

-

Solvent-Solute Interactions: Favorable interactions, such as the alignment of dipoles between the solute's carbonyl group and a polar solvent, enhance solubility.[5][11] Conversely, forcing the large non-polar regions of the solute into a highly structured, polar solvent like water is entropically unfavorable, leading to poor solubility.[12]

Predicted Solubility Profile

Based on the theoretical principles outlined above, we can predict the solubility of this compound across a spectrum of common laboratory solvents. This information is summarized in the table below. It is crucial to recognize this as a predictive guide; empirical testing is required for precise quantitative data.

| Solvent | Class | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Very Low | Soluble | The solute's large non-polar regions interact favorably with the non-polar solvent via London dispersion forces. |

| Toluene | Non-polar Aromatic | Low | Very Soluble | The aromatic nature of both solute and solvent allows for favorable π-stacking interactions in addition to dispersion forces. |

| Dichloromethane (DCM) | Moderately Polar | Low-Medium | Very Soluble | An excellent solvent for compounds of moderate polarity. It effectively solvates both the polar and non-polar parts of the molecule. Used as an eluent for purification, indicating high solubility.[1] |

| Diethyl Ether | Moderately Polar | Low-Medium | Very Soluble | Balances polarity with non-polar character, making it effective for dissolving molecules like the target compound. |

| Ethyl Acetate | Moderately Polar | Medium | Soluble | The ester group provides sufficient polarity to interact with the ketone, while the ethyl group interacts with the non-polar regions. |

| Acetone | Polar Aprotic | Medium-High | Very Soluble | As a ketone, acetone shares a similar functional group, promoting strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | High | Soluble | A polar solvent capable of dissolving a wide range of compounds, though its high polarity may be slightly less optimal than acetone or DCM. |

| Ethanol / Methanol | Polar Protic | High | Moderately Soluble | The polar hydroxyl group can act as a hydrogen bond donor to the solute's carbonyl oxygen, but the extensive hydrogen-bonding network of the solvent is disrupted by the solute's large non-polar structure.[11] |

| Water | Polar Protic | Very High | Insoluble | The large, hydrophobic bromophenyl and isopropyl groups cannot be effectively solvated by water's strong hydrogen-bonding network, making dissolution highly unfavorable.[4][9] |

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction to empirical data, a reliable experimental protocol is essential. The following describes the equilibrium solubility method, a robust technique for determining the solubility of a compound at a specific temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at room temperature (approx. 25°C).

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric pipettes or micropipettes

-

Vortex mixer or orbital shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Methodology:

-

Preparation: Accurately weigh approximately 20-30 mg of this compound into a pre-weighed glass vial. Record the exact mass of the solute and the initial mass of the vial.

-

Solvent Addition: Using a pipette, add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial. The goal is to create a saturated solution with visible excess solid.

-

Equilibration: Cap the vial tightly and place it on an orbital shaker or vortex periodically for an extended period (a minimum of 24 hours is recommended to ensure equilibrium is reached).[13] This step is critical as it allows the dissolution process to reach a steady state. Maintain a constant temperature throughout.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let any undissolved solid settle. The supernatant should be a clear, saturated solution.

-

Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 200 µL) using a micropipette. To ensure no solid particulates are transferred, it is best practice to use a syringe filter.

-

Solvent Evaporation: Transfer the collected supernatant to a new, pre-weighed vial. Carefully evaporate the solvent completely using a gentle stream of nitrogen or a rotary evaporator. The goal is to leave only the dissolved solute as a residue.

-

Quantification: Weigh the vial containing the dry residue. The difference between this final mass and the empty vial's mass is the amount of solute that was dissolved in the collected volume of the supernatant.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant collected (mL)

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: Before sample collection, ensure there is still undissolved solid at the bottom of the vial. This confirms the solution is saturated.

-

Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and to calculate a standard deviation.

-

Purity: The accuracy of this method relies on the purity of the starting material. Ensure the this compound is of high purity.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

When working with this compound, appropriate safety measures must be observed. While comprehensive toxicological data is limited, information from available safety data sheets (SDS) indicates the following precautions are necessary.[14]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield to avoid contact with skin and eyes.[14]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[14]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][14]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[14]

Conclusion

This compound is a compound of low-to-moderate polarity, a characteristic derived from its composite structure of a large non-polar bromophenyl ring and a polar ketone functional group. Consequently, it exhibits high solubility in non-polar and moderately polar organic solvents such as toluene, dichloromethane, and acetone. Its solubility is predicted to be moderate in polar protic solvents like alcohols and poor to negligible in highly polar solvents such as water. For applications requiring precise solubility data, the detailed equilibrium solubility protocol provided in this guide offers a reliable and reproducible method. Adherence to proper safety and handling procedures is paramount when working with this and any chemical reagent.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PrepScholar. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pace University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, September 29). Why does like dissolve like? Retrieved from [Link]

Sources

- 1. This compound CAS#: 49660-93-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. youtube.com [youtube.com]

- 14. echemi.com [echemi.com]

Compound Overview: The Role of 1-(4-Bromophenyl)-2-methylpropan-1-one

An In-depth Technical Guide on the Molecular Weight of 1-(4-Bromophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 49660-93-7) is a halogenated aromatic ketone. Its structure, which incorporates a bromophenyl group, makes it a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors. The precise molecular weight is a cornerstone of its chemical identity, indispensable for:

-

Reaction Stoichiometry: Accurate molar calculations are fundamental to achieving high-yield, high-purity synthetic outcomes.

-

Structural Elucidation: Confirming the molecular weight is a primary step in verifying the structure of synthesized materials.

-

Analytical Method Development: It serves as a reference point for chromatographic and spectroscopic techniques.

-

Physicochemical Characterization: Properties such as boiling point, melting point, and density are intrinsically linked to molecular mass.

Theoretical Molecular Weight: Calculation from First Principles

The molecular weight of a compound is derived from its elemental composition. The established chemical formula for this compound is C₁₀H₁₁BrO.[1][2][3]

Average Molecular Weight (MW)

This calculation uses the weighted average of the natural abundances of all isotopes for each element.

-

Carbon (C): 10 atoms × 12.011 g/mol

-

Hydrogen (H): 11 atoms × 1.008 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol

Summing these values yields an average molecular weight of approximately 227.10 g/mol .[1][2]

Monoisotopic Mass

This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. It is the value of primary importance in high-resolution mass spectrometry.

-

¹²C: 10 × 12.00000

-

¹H: 11 × 1.00783

-

⁷⁹Br: 1 × 78.91833

-

¹⁶O: 1 × 15.99491

The sum results in a monoisotopic mass of 226.000 g/mol .[2] A slightly more precise exact mass is given as 225.99933 Da.[2]

Empirical Verification: Mass Spectrometry Protocol

Theoretical values require empirical validation. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for determining the molecular weight of volatile and semi-volatile organic compounds like this compound.

The Principle of Self-Validation in Brominated Compounds

The core strength of using mass spectrometry for this compound lies in bromine's natural isotopic distribution. Bromine exists as two primary isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), with a mass difference of approximately 2 Daltons. Consequently, any molecule containing a single bromine atom will exhibit a unique "doublet" in its mass spectrum: a molecular ion peak (M⁺) and an "M+2" peak of nearly identical intensity. This isotopic signature is a self-validating system; its presence provides unambiguous confirmation of both the molecular weight and the presence of one bromine atom.

Experimental Workflow: GC-MS Analysis

The following workflow outlines the process for acquiring the mass spectrum of this compound.

Caption: Standard GC-MS workflow for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity volatile solvent such as dichloromethane.

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set the injection port temperature to 250°C. Program the oven temperature with a ramp (e.g., 50°C hold for 1 min, then ramp at 15°C/min to 300°C) to ensure proper elution.

-

MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from 50 to 300 m/z.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition and Analysis: The compound will elute from the GC column at a specific retention time and enter the mass spectrometer. The resulting mass spectrum is then analyzed. For this compound, the expected result is a pair of peaks of nearly equal abundance at m/z 226 (representing the molecule with ⁷⁹Br) and m/z 228 (representing the molecule with ⁸¹Br).[1] The observation of this doublet confirms the molecular weight and elemental composition.

Summary of Physicochemical Data

The molecular weight is a central parameter that correlates with other physical properties of the compound.

| Property | Value | Source |

| CAS Number | 49660-93-7 | [1][2] |

| Chemical Formula | C₁₀H₁₁BrO | [1][2][3] |

| Average Molecular Weight | 227.10 g/mol | [1][2] |

| Monoisotopic Mass | 225.99933 Da | [2] |

| Melting Point | 18 °C | [1][2] |

| Boiling Point | 87 °C at 3 mmHg | [1][2] |

Conclusion

The molecular weight of this compound is definitively established as 227.10 g/mol . This value, derived from its chemical formula C₁₀H₁₁BrO, is empirically confirmed through mass spectrometry. The characteristic isotopic pattern of bromine provides a robust, self-validating analytical signature, making its identification and confirmation highly reliable. For any scientist engaged in the synthesis or use of this compound, a thorough understanding of its molecular weight and the methods used for its verification is essential for ensuring experimental accuracy, purity, and success in subsequent applications.

References

-

PubChem. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. National Center for Biotechnology Information. [Link]

-

AbacipharmTech. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.[Link]

-

PubChem. 1-(4-Bromophenyl)-1-(methylamino)propan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Bromophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Bromophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Synthesis and Structural Elucidation of 1-(4-Bromophenyl)-2-methylpropan-1-one

Executive Summary

This technical guide provides an in-depth examination of 1-(4-Bromophenyl)-2-methylpropan-1-one (also known as 4'-Bromo-isobutyrophenone), a key chemical intermediate in synthetic organic chemistry. The strategic placement of a bromine atom on the phenyl ring and the presence of a ketone functionality make this molecule a highly versatile building block for the synthesis of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document details robust synthetic protocols, explains the mechanistic rationale behind these methods, and presents a comprehensive analysis of the spectroscopic data required for its unambiguous structural confirmation. The intended audience includes researchers, process chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction

Aryl ketones are a foundational class of compounds in organic synthesis, serving as precursors to a vast array of functional groups and molecular scaffolds. Within this class, halo-substituted derivatives such as this compound are of particular importance. The bromine atom acts as a versatile synthetic "handle," enabling a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The ketone moiety itself is amenable to numerous transformations, including reduction, oxidation, and alpha-functionalization.

The utility of related bromophenyl ketone scaffolds is well-documented in medicinal chemistry, where they serve as intermediates in the synthesis of biologically active molecules. For instance, the structurally similar compound 2-(4-bromophenyl)-2-methylpropanoic acid is a known key intermediate in the manufacture of Fexofenadine, a widely used antihistamine[1]. This guide provides the necessary technical information to synthesize, purify, and rigorously characterize this compound, empowering researchers to confidently utilize it in their synthetic campaigns.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for handling, reaction setup, and purification.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 49660-93-7 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO | [2][3] |

| Molecular Weight | 227.10 g/mol | [2][3] |

| Appearance | Light yellow oil | [2] |

| Melting Point | 18 °C | [2][3] |

| Boiling Point | 87 °C @ 3 mmHg | [2][3] |

graph "this compound" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Phenyl Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; // Substituents Br [label="Br", pos="-2.6,1.5!"]; C7 [label="C", pos="2.6,1.5!"]; O8 [label="O", pos="3.5,2.2!"]; C9 [label="C", pos="3.2,0!"]; C10 [label="C", pos="4.5, -0.5!"]; C11 [label="C", pos="2.5, -1.3!"]; H9 [label="H", pos="3.5, -0.2!"]; // Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C2 -- Br [label=""]; C6 -- C7 [label=""]; C7 -- O8 [label="="]; C7 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""]; C9 -- H9 [label=""]; // Aromatic circle (approx) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0!"];

}

Caption: Chemical structure of this compound.

Synthesis Strategies

The construction of this compound is most efficiently achieved via the Friedel-Crafts acylation, a cornerstone reaction in electrophilic aromatic substitution. An alternative, though often less direct, method involves the oxidation of the corresponding secondary alcohol.

Primary Method: Friedel-Crafts Acylation

Causality: This method is preferred for its high efficiency and atom economy in forming the crucial aryl-carbonyl C-C bond. The reaction proceeds by generating a potent electrophile, an acylium ion, which readily attacks the electron-rich bromobenzene ring[4].

Mechanism:

-

Generation of the Acylium Ion: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, which cleaves to form a resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion is a powerful electrophile that is attacked by the π-electrons of the bromobenzene ring. The bromine atom is an ortho-, para-director; however, due to the significant steric bulk of the isobutyryl group, the acylation occurs almost exclusively at the less hindered para position.

-

Rearomatization: The resulting carbocation intermediate, known as a sigma complex or arenium ion, loses a proton (H⁺) to regenerate the aromatic ring, yielding the final product. The AlCl₄⁻ formed in the first step facilitates this deprotonation.

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Alternative Method: Oxidation of a Secondary Alcohol

This compound can also be prepared by the oxidation of its corresponding alcohol precursor, 1-(4-bromophenyl)-2-methylpropan-1-ol. This is a useful strategy if the alcohol is more readily available or is generated as part of a multi-step synthesis. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC) in a solvent like dichloromethane[2]. PCC is a relatively mild oxidant that reliably converts secondary alcohols to ketones without significant over-oxidation.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate monitoring (e.g., by Thin Layer Chromatography), should lead to the successful synthesis and isolation of the target compound.

Protocol: Synthesis via Friedel-Crafts Acylation

-

Materials: Bromobenzene, isobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄), silica gel.

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) and dry DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromobenzene (1.0 eq) to the flask.

-

Add isobutyryl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a light yellow oil.

-

Protocol: Synthesis via Oxidation

This protocol is adapted from the procedure described by ChemicalBook.[2]

-

Materials: 1-(4-bromophenyl)-2-methylpropan-1-ol, Pyridinium chlorochromate (PCC), 4Å molecular sieves, dichloromethane (DCM), Celite or diatomaceous earth, silica gel.

-

Procedure:

-

To a suspension of 1-(4-bromophenyl)-2-methylpropan-1-ol (1.0 eq), 4Å molecular sieves, and ammonium acetate (3.0 eq) in DCM at 0 °C, add PCC (1.5 eq) in portions.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 14 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing the pad thoroughly with DCM.

-

Collect the filtrate and remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using DCM as the eluent to afford the product.

-

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and confirming the presence of the bromine atom.

| Technique | m/z Value | Interpretation |

| GC-MS | 226, 228 | Molecular ion peaks ([M]⁺, [M+2]⁺) |

Analysis: The most critical diagnostic feature is the pair of peaks at m/z 226 and 228, which have a relative intensity ratio of approximately 1:1[2]. This iconic isotopic pattern is definitive evidence for the presence of a single bromine atom in the molecule, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data were acquired in CDCl₃.[2]

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.81 | Doublet (d) | 8.6 | 2H | Aromatic protons ortho to C=O |

| 7.59 | Doublet (d) | 8.6 | 2H | Aromatic protons meta to C=O |

| 3.49 | Septet (sept) | 6.8 | 1H | -CH(CH₃)₂ |

| 1.20 | Doublet (d) | 6.8 | 6H | -CH(CH ₃)₂ |

Analysis: The ¹H NMR spectrum is highly informative. The two doublets at 7.81 and 7.59 ppm are characteristic of a para-substituted benzene ring. The septet at 3.49 ppm is the signal for the single proton on the isopropyl group, split by the six adjacent methyl protons. Correspondingly, the six equivalent methyl protons appear as a single doublet at 1.20 ppm, split by the single methine proton.

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 203.3 | C=O (Ketone) |

| 135.0, 132.0, 129.9, 127.9 | Aromatic Carbons |

| 35.5 | C H(CH₃)₂ |

| 19.1 | -CH(C H₃)₂ |

Analysis: The ¹³C NMR spectrum corroborates the structure. The signal at 203.3 ppm is characteristic of a ketone carbonyl carbon. The signals in the 127-135 ppm range correspond to the aromatic carbons, and the two upfield signals at 35.5 and 19.1 ppm are assigned to the methine and methyl carbons of the isopropyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Expected Frequency Range (cm⁻¹) | Vibration | Significance |

| ~3100-3000 | C-H Aromatic Stretch | Confirms aromatic ring |

| ~2970-2870 | C-H Aliphatic Stretch | Confirms isopropyl group |

| ~1685 | C=O Ketone Stretch | Confirms ketone functionality[5] |

| ~1585 | C=C Aromatic Stretch | Confirms aromatic ring |

| ~1070 | C-Br Stretch | Suggests presence of bromo-substituent |

Analysis: The most prominent feature in the IR spectrum would be a strong, sharp absorption band around 1685 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch. The exact position is influenced by conjugation with the aromatic ring. This, combined with absorptions for aromatic and aliphatic C-H bonds, confirms the core structure.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its synthetic value stems from the reactivity of its two key functional regions.

Caption: Potential synthetic transformations of the title compound.

-

Ketone Modifications: The carbonyl group can be reduced to a secondary alcohol, undergo reductive amination to form amines, or serve as a site for alpha-halogenation to introduce further functionality.

-

Aryl Bromide Modifications: The C-Br bond is the ideal site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new aryl, alkyl, vinyl, or amine groups, making it an invaluable tool for building molecular diversity in drug discovery programs[6].

Conclusion

This compound is a valuable synthetic intermediate whose structure is definitively confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy. The characteristic bromine isotope pattern in the mass spectrum, coupled with the specific splitting patterns and chemical shifts in the ¹H and ¹³C NMR spectra, provides an unambiguous structural signature. Its synthesis is reliably achieved through Friedel-Crafts acylation, a robust and scalable method. The dual reactivity of the ketone and the aryl bromide moieties provides chemists with a powerful and flexible platform for the construction of complex target molecules, underscoring its importance in modern organic synthesis and drug development.

References

-

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

1009-11-6[1-(4-Hydroxyphenyl)butan-1-one] - Acmec Biochemical. (n.d.). Retrieved December 12, 2025, from [Link]

-

The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities - ResearchGate. (2019). Retrieved December 12, 2025, from [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved December 12, 2025, from [Link]

-

1-(4-Bromophenyl)propan-2-one | C9H9BrO | CID 736332 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. (n.d.). Retrieved December 12, 2025, from [Link]

-

Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

-

Exploring 4'-Bromobutyrophenone: Synthesis, Uses in Pharma, and Sourcing. (n.d.). Retrieved December 12, 2025, from [Link]

-

Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+. (n.d.). Retrieved December 12, 2025, from [Link]

-

Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

-

Ethanone, 2-bromo-1-(4-methylphenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

-

1-Propanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

-

Benzene reacts with isobutyryl chloride in the presence of AlCl3 to form .. - Filo. (2024). Retrieved December 12, 2025, from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023). Retrieved December 12, 2025, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved December 12, 2025, from [Link]

-

We begin with Benzene and isobutyryl chloride. Show how the Friedel-Crafts acylation reaction would proceed for these two reagents. Draw the final product. - Chegg. (2024). Retrieved December 12, 2025, from [Link]

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012).

-

Ethanone, 1-(4-bromophenyl)- | SIELC Technologies. (2018). Retrieved December 12, 2025, from [Link]

-

Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

-

(E)-1-(4-Bromophenyl)but-2-en-1-one - NIH. (n.d.). Retrieved December 12, 2025, from [Link]

-

4-Bromo-1-phenyl-1-butanone | C10H11BrO | CID 90356 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

Isobutyrophenone | C10H12O | CID 69144 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

Sources

- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. This compound CAS#: 49660-93-7 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

1-(4-Bromophenyl)-2-methylpropan-1-one IUPAC name

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-methylpropan-1-one: Synthesis, Characterization, and Application

Abstract

This compound is a substituted aromatic ketone that serves as a crucial building block in organic synthesis. Its structure, featuring a brominated phenyl ring and an isopropyl ketone moiety, offers two distinct points for chemical modification, making it a versatile intermediate in the development of complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, primary synthesis methodologies, and detailed analytical characterization. Furthermore, it explores the compound's strategic applications, particularly in the fields of medicinal chemistry and materials science, where the bromophenyl group acts as a key functional handle for advanced cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Compound Identification and Properties

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound . It is also commonly known by several other names in commercial and research contexts:

Chemical Structure

The molecule consists of an isobutyryl group attached to a benzene ring that is substituted with a bromine atom at the para-position (position 4).

Molecular Formula: C₁₀H₁₁BrO[2] Molecular Weight: 227.1 g/mol [2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 49660-93-7 | [2] |

| Appearance | Colorless to light yellow oil/liquid | [2] |

| Melting Point | 18 °C | [2][3] |

| Boiling Point | 87 °C at 3 mmHg | [2][3] |

| Density | 1.331 g/cm³ (Predicted) | [2][3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Synthesis Methodologies

The synthesis of aryl ketones such as this compound is most reliably achieved through electrophilic aromatic substitution. The Friedel-Crafts acylation stands out as the premier method for this transformation.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[4][5] The reaction involves the acylation of an aromatic compound, in this case, bromobenzene, using an acyl halide (isobutyryl chloride) or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

Causality and Mechanistic Insight: The key to this reaction is the in-situ generation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the isobutyryl chloride, weakening the C-Cl bond and facilitating its cleavage.[6] This forms a resonance-stabilized acylium ion ( (CH₃)₂CH-C≡O⁺ ), which is the active electrophile. The π-electron system of the bromobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] Aromaticity is restored in the final step when a proton is abstracted from the ring, yielding the final ketone product.

A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of carbocation rearrangements.[4] The acylium ion is stable and does not rearrange. Furthermore, the product, an aryl ketone, contains a deactivating carbonyl group, which makes the aromatic ring less susceptible to further acylation, thus preventing poly-acylation products and ensuring mono-substitution.[4][7]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles. Researchers should always conduct a thorough risk assessment before proceeding.

Reagents:

-

Bromobenzene

-

Isobutyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), cooled (e.g., 1M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen inlet).

-

Initial Mixture: Charge the flask with anhydrous DCM and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen). Cool the stirred suspension to 0 °C in an ice bath.

-

Reactant Addition: Add isobutyryl chloride dropwise to the suspension. Following this, add bromobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over crushed ice and cold 1M HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield this compound as a clear oil.[2]

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesizing the title compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized compound. This typically involves NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Analytical Workflow Diagram

Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-